N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine
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Overview
Description
N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydroxylamines, which are characterized by the presence of an N-OH group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine typically involves the reaction of 4,4-dinitrohexan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine derivative. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize advanced reactors and precise control of reaction parameters to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, leading to the formation of various intermediates. The compound’s reactivity is influenced by the presence of nitro groups, which can stabilize or destabilize intermediates depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamines such as N-(4-nitrophenyl)piperidin-4-ylidene)hydroxylamine and N-(4,4-dinitrophenyl)hydroxylamine .
Uniqueness
N-(4,4-Dinitrohexan-2-ylidene)hydroxylamine is unique due to its specific structure, which includes two nitro groups on the hexane backbone. This structural feature imparts distinct reactivity and stability compared to other hydroxylamines. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62116-10-3 |
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Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
N-(4,4-dinitrohexan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H11N3O5/c1-3-6(8(11)12,9(13)14)4-5(2)7-10/h10H,3-4H2,1-2H3 |
InChI Key |
QNRSJIHBRDVICA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=NO)C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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